![molecular formula C7H6O2S B2743665 噻吩[3,2-b]呋喃-5-基甲醇 CAS No. 2460750-53-0](/img/structure/B2743665.png)

噻吩[3,2-b]呋喃-5-基甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thieno[3,2-b]furan-5-ylmethanol can be synthesized via a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. The optimized conditions include using 2 mol% Pd(PPh3)4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as catalysts, K3PO4·3H2O as the base, and tert-butanol as the solvent .Molecular Structure Analysis

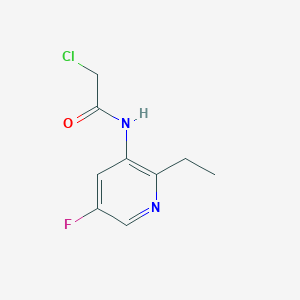

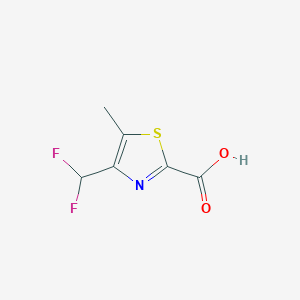

Thieno[3,2-b]furan-5-ylmethanol has the molecular formula C7H6O2S. Its molecular weight is 154.18 g/mol. The structure consists of a thieno ring fused with a furan ring, with a methanol group attached to the thieno ring.Chemical Reactions Analysis

The one-pot synthesis involves intramolecular C–O coupling reactions, leading to the formation of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs). The method provides moderate to good yields for various substrates .Physical and Chemical Properties Analysis

科学研究应用

Synthesis of Furan-Fused Ring Compounds

Thieno[3,2-b]furan compounds are synthesized using a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method is cost-effective and environmentally friendly, reducing raw materials and energy consumption .

Optoelectronic Devices

Furan-fused ring compounds, including Thieno[3,2-b]furan, exhibit high fluorescence quantum efficiency and high carrier mobility. They are widely used as luminescent materials or hole transporting materials in optoelectronic devices .

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Compounds like benzodifurans (BDFs) and naphthodifurans (NDFs), which are similar to Thieno[3,2-b]furan, play an important role in the development of high-performance OLEDs and OFETs .

Synthesis of Thieno[3,2-b]furan Derivatives with Multiple Fused Rings

Thieno[3,2-b]furan derivatives with up to six fused rings can be synthesized using an Ullmann-Type Intramolecular C-O Reaction .

Organic Electronic Devices

Thieno[3,2-b]thiophene derivatives, which are related to Thieno[3,2-b]furan, have limited solubility in common organic solvents, making them promising candidates for organic electronic devices prepared by vapor evaporation .

Enhancement in Charge Carrier Mobility

The use of furan as a spacer in Thieno[3,2-b]furan compounds can enhance charge carrier mobility. The HOMO energy level, close to the Au work function, is expected to facilitate the hole injection from gold contacts in p-type polymers .

安全和危害

Thieno[3,2-b]furan-5-ylmethanol is not intended for human or veterinary use. For research use only.

属性

IUPAC Name |

thieno[3,2-b]furan-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZRKWXTICZERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]furan-5-ylmethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)

![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)

![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2743602.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)